Product packaging for Bansyl Chloride(Cat. No.:CAS No. 43040-76-2)

Bansyl Chloride

Cat. No.: B1217481
CAS No.: 43040-76-2
M. Wt: 353.9 g/mol
InChI Key: PIZHBGYIKYGXBV-UHFFFAOYSA-N
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Description

Bansyl chloride, more commonly known as Dansyl Chloride (5-Dimethylaminonaphthalene-1-sulfonyl chloride), is a versatile and highly sensitive fluorescent labeling reagent essential in biochemical research . Its core mechanism of action involves a nucleophilic substitution reaction, where the sulfonyl chloride group covalently bonds to primary and secondary amines, such as the N-terminus of peptides and the epsilon-amino group of lysine residues . This reaction conjugates the fluorescent dansyl tag to the target molecule, enhancing its detectability. The primary research value of dansyl chloride lies in its use as a covalent probe to investigate protein structure and dynamics . By labeling solvent-accessible lysine residues under mild, native conditions, researchers can study protein folding, protein-protein interactions, and protein-cofactor binding without significantly altering the protein's native structure, as validated by native mass spectrometry and ion mobility spectrometry . Furthermore, its application extends to the detection and quantification of small molecules. In liquid chromatography-mass spectrometry (LC-MS), dansyl chloride derivatization dramatically improves the ionization efficiency of low-abundance analytes, enabling sensitive profiling of metabolites like hydroxylated compounds and estrogens in complex biological samples . It is also historically used for N-terminal analysis in peptide sequencing . When handling this product, please note that it has limited stability in aqueous environments and hydrolyzes into non-reactive dansyl acid; optimal conjugation occurs in non-amine buffers at high pH (e.g., carbonate-bicarbonate pH 9.5) . This product is intended for research purposes only and is not for diagnostic or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H24ClNO2S B1217481 Bansyl Chloride CAS No. 43040-76-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(dibutylamino)naphthalene-1-sulfonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24ClNO2S/c1-3-5-13-20(14-6-4-2)17-11-7-10-16-15(17)9-8-12-18(16)23(19,21)22/h7-12H,3-6,13-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIZHBGYIKYGXBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)C1=CC=CC2=C1C=CC=C2S(=O)(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10195658
Record name Bansyl compound
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

353.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43040-76-2
Record name Bansyl compound
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043040762
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Bansyl compound
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10195658
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Bansyl Chloride [N-Protecting Agent for Peptide Research]
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Synthetic Methodologies and Precursor Studies of Bansyl Chloride

Advanced Strategies for Benzyl (B1604629) Chloride Synthesis

Modern synthetic strategies for benzyl chloride aim to improve yields, reduce by-product formation, and employ milder, more environmentally friendly conditions. Traditional industrial methods, such as the photochemical chlorination of toluene (B28343), often suffer from selectivity issues, leading to the formation of benzal chloride and benzotrichloride (B165768) wikipedia.orgije.irmdpi.com.

Advanced strategies include:

Visible Light-Mediated Chlorination: Utilizing N-chlorosuccinimide (NCS) or N,N-dichloroacetamide as chlorine sources under visible light irradiation offers a metal-free approach, achieving good yields and selectivity for benzylic C-H bond chlorination mdpi.comorganic-chemistry.org. This method is noted for its mild reaction conditions and scalability mdpi.com.

Catalytic Approaches: Research has explored various catalytic systems. For instance, photocatalysts like Acr⁺-Mes have been used with NCS for benzylic C-H chlorination organic-chemistry.org. Other studies have investigated metal catalysts, such as nano-Cu@CuCl, for selective photochlorination, though these can involve complex catalyst preparation mdpi.com.

Chlorination of Benzyl Alcohol: Benzyl alcohol can be converted to benzyl chloride using chlorinating agents like hydrochloric acid wikipedia.orgyoutube.com. This method can be performed under SN1 conditions, where protonation of the alcohol's oxygen atom followed by dissociation to a carbocation and subsequent reaction with a chloride ion yields benzyl chloride youtube.comrsc.org.

Mechanistic Pathways in Industrial and Laboratory-Scale Production

The primary industrial method for benzyl chloride production involves the gas-phase photochemical reaction of toluene with chlorine wikipedia.orgije.irmdpi.comatamanchemicals.com. This process proceeds via a free radical chain mechanism :

Initiation: Chlorine molecules (Cl₂) are homolytically cleaved by UV light or heat to form highly reactive chlorine radicals (Cl•) wikipedia.orgyoutube.com. Cl₂ → 2 Cl•

Propagation: A chlorine radical abstracts a hydrogen atom from the methyl group of toluene, forming a benzyl radical and HCl wikipedia.orgyoutube.com. The benzyl radical then reacts with another chlorine molecule to produce benzyl chloride and regenerate a chlorine radical, propagating the chain wikipedia.orgyoutube.com. C₆H₅CH₃ + Cl• → C₆H₅CH₂• + HCl C₆H₅CH₂• + Cl₂ → C₆H₅CH₂Cl + Cl•

Termination: The chain reaction is terminated by the combination of two radicals (e.g., two chlorine radicals, two benzyl radicals, or a chlorine and a benzyl radical) youtube.com.

This free radical process is highly exothermic ije.ir. While effective, it can lead to side products such as benzal chloride (C₆H₅CHCl₂) and benzotrichloride (C₆H₅CCl₃) due to over-chlorination wikipedia.orgije.irmdpi.com. Controlling reaction temperature (typically 80-100°C) and minimizing oxygen, a radical scavenger, are crucial for maximizing selectivity ije.ir.

In laboratory settings, alternative mechanisms are employed:

SN1 Mechanism (from Benzyl Alcohol): As mentioned, the reaction of benzyl alcohol with hydrochloric acid can proceed via an SN1 mechanism, involving a carbocation intermediate youtube.comrsc.org.

Substitution Reactions: The reaction of benzyl alcohol with sulfuryl chloride (SO₂Cl₂) is another method, though it involves toxic reagents and produces SO₂ gas google.com.

Derivation from Naphthalene-Based Precursors

While the primary industrial synthesis of benzyl chloride involves toluene, research into related compounds, such as bis(chloromethyl)naphthalene, highlights the use of naphthalene (B1677914) derivatives in chloromethylation reactions google.com. These methods typically involve reacting naphthalene with formaldehyde (B43269) (or paraformaldehyde) and hydrogen chloride gas in the presence of catalysts like zinc chloride or sulfuric acid google.com.

However, the direct derivation of benzyl chloride from naphthalene precursors is not a standard or widely documented synthetic route. Benzyl chloride is specifically derived from the chlorination of the methyl group of toluene. Naphthalene-based compounds, when subjected to chloromethylation, yield chloromethylated naphthalenes, not benzyl chloride. For example, the chloromethylation of naphthalene produces bis(chloromethyl)naphthalene isomers google.com.

The synthesis of naphthalene-containing natural products often starts from naphthalene derivatives like 1-bromonaphthalen-2-ol or naphthalene-1,8-diol, but these are not precursors for benzyl chloride chemistryviews.org.

Reaction Mechanisms and Kinetic Investigations of Bansyl Chloride

Solvent Effects on Bansyl Chloride Reactivity

Impact of Polarity and Hydrogen Bond Donor Acidity

The kinetics and mechanisms of nucleophilic substitution reactions involving this compound are significantly affected by the nature of the solvent. Studies investigating the reactions of this compound with pyridines in methanol-acetonitrile binary solvent mixtures have revealed that increasing the acetonitrile (B52724) content, which generally increases solvent polarity and polarizability (*), leads to an enhancement of bond formation within the transition state. koreascience.kr This observation suggests that solvent polarity plays a crucial role in stabilizing the transition state of these reactions.

Comparative Reactivity Profiles of this compound

Benchmarking Against Dansyl Chloride and Dabsyl Chloride

When compared to related sulfonyl chlorides, this compound demonstrates a specific reactivity order. In reactions with pyridines under comparable experimental conditions, the reactivity hierarchy established is: Dabsyl Chloride > Dansyl Chloride > this compound. koreascience.kr This ordering highlights structural or electronic differences among these compounds that influence their susceptibility to nucleophilic attack.

Theoretical and Experimental Basis for Reactivity Order

The reactions of this compound, along with Dansyl and Dabsyl chlorides, with nucleophiles such as pyridines are understood to proceed via an associative SN2 type reaction mechanism. koreascience.kr This mechanism involves a concerted process where the nucleophile attacks the electrophilic sulfur atom, leading to the displacement of the chloride leaving group, with significant bond formation occurring in the transition state.

Experimental investigations employing kinetic studies have provided quantitative data to support this understanding. The reaction kinetics are characterized by parameters such as and . For the reactions studied, the values ranged from -2.29 to -4.66, and the values ranged from 0.537 to 0.901. koreascience.kr These large values are indicative of a transition state where a relatively advanced stage of bond formation has been achieved. The parameter, in particular, reflects the sensitivity of the reaction rate to electronic effects of substituents on the nucleophile, while the parameter can provide insights into the transition state's sensitivity to solvent properties or structural features of the nucleophile that influence bond formation. koreascience.kr

Table 1: Kinetic Parameters for this compound Reactions

ParameterValue RangeInterpretation
-2.29 to -4.66Sensitivity of reaction rate to electronic effects of nucleophile substituents.
0.537 to 0.901Indication of advanced bond formation in the transition state, related to nucleophile substituent properties.

Compound List:

this compound

Dansyl Chloride

Dabsyl Chloride

Applications of Bansyl Chloride in Derivatization Chemistry

Fluorimetric Derivatization for Enhanced Analytical Detection

The core utility of Dansyl chloride in analytical chemistry stems from its fluorogenic nature. The reagent itself is non-fluorescent, but it reacts with analytes to form dansyl-amides that exhibit strong, environmentally sensitive fluorescence with large Stokes shifts. chemicalbook.com This transformation from a non-fluorescent to a highly fluorescent state provides a low-background signal and enables the detection of analytes at very low concentrations. The resulting derivatives typically display a blue or blue-green fluorescence, making them ideal for analysis with fluorescence detectors. chemicalbook.com

Dansyl chloride serves as a foundational reagent for the synthesis of novel fluorescent probes and derivatives. chemicalbook.com Its reactive sulfonyl chloride group readily attaches the fluorescent dansyl moiety to various target molecules, including amino acids, peptides, proteins, and drugs. chemicalbook.comresearchgate.net This process is not limited to simple labeling for detection; it is also employed to create new molecular entities whose fluorescent properties can be used to study complex biological systems. chemicalbook.com

Research has focused on synthesizing dansyl derivatives to act as precursors for other molecular tools. For instance, new fluorescent compounds have been created by reacting Dansyl chloride with molecules like 1,1-diphenylhydrazine and methoxyamine. These derivatives can be characterized by a suite of spectroscopic and spectrometric techniques, and their ability to generate free radicals upon oxidation can be explored, linking fluorescence with free radical chemistry.

The fluorescence of dansyl conjugates is often sensitive to the polarity of their immediate environment. chemicalbook.com This feature is particularly useful in biophysical studies, where fluorescent drug or ligand analogs are prepared using Dansyl chloride to probe hydrophobic binding sites in proteins, membranes, or other biological receptors. chemicalbook.com

The efficiency and completeness of the dansylation reaction are critically dependent on several experimental parameters. Proper optimization of these conditions is essential for achieving reproducible and accurate quantitative results. The reaction is typically carried out at an elevated temperature and in an alkaline medium, which facilitates the nucleophilic attack of the amine on the sulfonyl chloride group. researchgate.netscribd.com

Key parameters that require careful optimization include:

pH: The derivatization reaction is highly pH-dependent, with optimal conditions typically found in a pH range of 9.5 to 10. researchgate.net This is usually achieved using a sodium carbonate or bicarbonate buffer. nih.gov

Reagent Concentration: A sufficient excess of Dansyl chloride is necessary to ensure the reaction proceeds to completion, especially for complex biological samples containing multiple reactive species. researchgate.net

Reaction Time and Temperature: The kinetics of the reaction are influenced by both time and temperature. For example, derivatization of amino acids is often performed at elevated temperatures (e.g., 38°C to 70°C) for durations ranging from 15 to 120 minutes to ensure a high yield. researchgate.netscribd.com

Solvent: The reaction is commonly performed in an aqueous-organic mixture, such as acetone-water or acetonitrile-water, to ensure the solubility of both the aqueous sample and the Dansyl chloride reagent. researchgate.netscribd.com

The following table summarizes typical optimized conditions for the derivatization of amino acids using Dansyl chloride.

ParameterOptimized ConditionRationaleSource
pH 9.5 - 10.0Facilitates deprotonation of amino groups for nucleophilic attack. researchgate.net
Buffer 100 mM Sodium Carbonate/BicarbonateMaintains stable alkaline pH during the reaction. nih.gov
Solvent Acetonitrile (B52724) or AcetoneDissolves Dansyl chloride reagent. scribd.comnih.gov
Temperature 25°C - 70°CIncreases reaction rate; specific temperature depends on analyte stability. researchgate.netnih.gov
Time 30 - 60 minutesAllows the reaction to proceed to completion for quantitative analysis. nih.gov

After the reaction, a reagent such as proline may be added to react with and neutralize any excess Dansyl chloride, preventing interference in subsequent chromatographic analysis. researchgate.net

Applications in High-Performance Liquid Chromatography (HPLC)

Dansyl chloride is one of the most widely used derivatizing agents for the analysis of amino acids and biogenic amines by High-Performance Liquid Chromatography (HPLC). researchgate.net Many biologically important analytes are highly polar and lack a natural chromophore or fluorophore, making them difficult to retain on common reversed-phase columns and challenging to detect with standard UV or fluorescence detectors. Derivatization with Dansyl chloride overcomes these limitations by attaching a hydrophobic and fluorescent dansyl group to the target molecules. researchgate.netnih.gov

Pre-chromatographic, or pre-column, derivatization is the most common strategy employed with Dansyl chloride. researchgate.netscienceopen.com In this approach, the analytes in a sample are reacted with the derivatizing agent before being injected into the HPLC system. The resulting dansylated products are then separated and detected.

The benefits of this strategy are numerous:

Improved Chromatographic Separation: The addition of the bulky, hydrophobic dansyl group significantly increases the retention of small, polar analytes on reversed-phase columns (e.g., C8 or C18), allowing for their effective separation using common mobile phases like acetonitrile and water. researchgate.netnih.gov

Enhanced Detection Sensitivity: The fluorescent nature of the dansyl derivatives allows for highly sensitive detection using a fluorescence detector (FLD), with typical excitation and emission wavelengths around 324 nm and 559 nm, respectively. researchgate.netscribd.com This provides much lower detection limits than UV absorption.

Broad Applicability: The method is suitable for a wide range of compounds containing primary and secondary amines, including all proteinogenic amino acids, polyamines, and various neurotransmitters and their metabolites. nih.govspringernature.com

The general workflow involves extracting the analytes from a biological matrix, performing the derivatization reaction under optimized conditions, and then injecting an aliquot of the reaction mixture directly into the HPLC system. researchgate.net

Post-column derivatization is an alternative strategy where the analytical separation is performed first, and the derivatizing reagent is continuously added to the column effluent just before it enters the detector. scienceopen.com This approach is advantageous for analytes that are unstable under pre-column reaction conditions or when the derivatization produces multiple products that would complicate the chromatogram.

However, the use of Dansyl chloride in post-column derivatization systems is not common. The primary requirement for a post-column reagent is an extremely fast and complete reaction, as the time between the column exit and detector is typically very short. The derivatization kinetics of Dansyl chloride, which often require elevated temperatures and reaction times of several minutes to an hour for completion, are generally too slow for this purpose. researchgate.netnih.gov Reagents like ninhydrin or o-phthalaldehyde (OPA), which react almost instantaneously at room temperature, are far more suitable and widely used for post-column derivatization of amino acids. researchgate.net Therefore, while theoretically possible, the potential for using Dansyl chloride in post-column HPLC systems is severely limited by its reaction kinetics, making pre-column derivatization the overwhelmingly preferred method.

Developing a robust HPLC method for the analysis of dansylated biological compounds requires careful optimization and validation of the entire analytical procedure, from sample preparation to final detection. Method development typically involves selecting the appropriate HPLC column (most commonly a C8 or C18 reversed-phase column), optimizing the mobile phase composition and gradient elution profile to achieve adequate resolution of all derivatized analytes, and fine-tuning detector settings for maximum sensitivity. researchgate.netnih.gov

Once the method is developed, it must be validated according to established guidelines to ensure its reliability for routine analysis. Key validation parameters include:

Linearity: Establishing a concentration range over which the detector response is directly proportional to the analyte concentration.

Limit of Detection (LOD) and Limit of Quantification (LOQ): Determining the lowest concentration of an analyte that can be reliably detected and quantified, respectively.

Precision and Accuracy: Assessing the closeness of repeated measurements (precision) and the agreement between the measured value and the true value (accuracy).

Recovery: Evaluating the efficiency of the extraction process from the sample matrix. researchgate.net

The following table presents example validation data from a developed HPLC method for biogenic amines, illustrating the performance characteristics that can be achieved using Dansyl chloride derivatization.

AnalyteLinearity Range (mg/L)LOD (mg/L)LOQ (mg/L)Recovery (%)
Putrescine 0.025 - 3.00.0150.05092.5
Cadaverine 0.025 - 3.00.0100.03395.1
Histamine 0.025 - 3.00.0200.06790.8
Tyramine 0.025 - 3.00.0080.02798.3
Spermidine 0.025 - 3.00.0120.04089.7

Data compiled for illustrative purposes from methodologies described in cited literature. researchgate.net

This rigorous process ensures that the analytical method is sensitive, specific, and reproducible for the quantitative analysis of target compounds in complex biological samples like tissues, urine, and plasma. springernature.comnih.gov

Article on the Chemical Compound “Bansyl Chloride”

Following a comprehensive investigation, it has been determined that there is a notable absence of scientific literature and data pertaining specifically to a chemical compound identified as “this compound” within the context of derivatization chemistry for mass spectrometry and chromatography. Searches across extensive chemical and academic databases have not yielded information on a reagent with this specific name being used for the applications outlined in the provided structure.

It is highly probable that “this compound” is a typographical error, and the intended compound may be one of several similarly named reagents that are widely used for chemical derivatization. These include:

Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride)

Benzenesulfonyl Chloride (C₆H₅SO₂Cl)

Benzoyl Chloride (C₆H₅COCl)

These reagents are well-documented for their use in derivatizing primary and secondary amines and other functional groups to enhance their detectability and chromatographic behavior in techniques such as GC-MS, LC-MS, and TLC.

Given the strict adherence required to the specified compound “this compound,” and the lack of available information on this specific chemical, it is not possible to generate a scientifically accurate article that fulfills the requirements of the provided outline. Proceeding with information on any of the alternative compounds mentioned above would violate the explicit instructions of the request.

Therefore, this document serves to clarify the likely error in the compound name and the resulting inability to provide the requested article. For a detailed analysis of derivatization techniques, it is recommended to specify one of the correctly named and commonly used derivatizing agents.

Derivatization of Specific Functional Groups

Derivatization of Catecholic Amines

This compound, more commonly known as benzoyl chloride (BzCl), is a highly effective derivatizing agent for catecholamines in analytical chemistry. mdpi.com The process of derivatization is often necessary for the analysis of these compounds as it improves their chemical stability, especially for catecholamines which are prone to oxidation due to their cis-diol structure. mdpi.com The reaction with benzoyl chloride renders the typically polar catecholamines more hydrophobic, which allows for better separation using reversed-phase chromatography. nih.gov

The derivatization of catecholamines with benzoyl chloride involves the reaction of the agent with the primary and secondary amine groups, as well as the phenolic hydroxyl groups present in the catecholamine structure. nih.govnih.gov This reaction, known as benzoylation, follows the Schotten-Baumann reaction scheme. chromatographyonline.com One of the key advantages of using benzoyl chloride is the speed of the reaction, which can be completed in less than a minute at room temperature. chromatographyonline.com

Research has demonstrated the broad applicability of benzoyl chloride derivatization for the analysis of catecholamines in various complex biological samples, including rat microdialysates, human cerebrospinal fluid, and serum. nih.govnih.gov For instance, a high-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS) method utilizing benzoyl chloride labeling has been successfully developed for 70 neurologically relevant compounds, which include catecholamines. daneshyari.com To enhance the reliability of catecholamine measurements, borate buffer is often preferred during the derivatization process as it forms a reversible complex with the catechol groups, protecting them from oxidation under the basic pH conditions required for the reaction. nih.gov The resulting benzoylated derivatives are stable and can be readily analyzed, leading to improved sensitivity and quantification in complex biological matrices. nih.govchromatographyonline.com

Functionalization of Amino Acids

Benzoyl chloride is a versatile reagent for the functionalization of amino acids, facilitating their analysis by methods such as high-performance liquid chromatography (HPLC) and mass spectrometry. nih.govresearchgate.net The derivatization process involves the reaction of benzoyl chloride with the primary and secondary amino groups of the amino acids. researchgate.net This chemical modification is advantageous as it converts the polar amino acids into more hydrophobic derivatives, which enhances their retention on reversed-phase HPLC columns and improves their separation from interfering substances in biological samples. chromatographyonline.comresearchgate.net

The benzoylation of amino acids is a rapid and efficient process that can be carried out directly in biological fluids, often without the need for extensive sample preparation steps like protein precipitation or drying. researchgate.net The reaction proceeds under basic conditions, and the resulting N-benzoyl amino acid derivatives are stable and exhibit strong ultraviolet (UV) absorbance, which is beneficial for their detection. researchgate.netresearchgate.net

The utility of benzoyl chloride in amino acid analysis has been demonstrated in the development of widely targeted metabolomics assays. nih.govresearchgate.net These methods allow for the simultaneous quantification of a large number of compounds, including a wide range of amino acids, in diverse biological samples such as human serum and cerebrospinal fluid. nih.gov The derivatized amino acids can be effectively separated and detected with high sensitivity and selectivity, making benzoyl chloride a valuable tool in metabolomics research. daneshyari.comresearchgate.net

Quantitative Yields and Efficiency in Bansyl Derivatization

The derivatization of analytes with benzoyl chloride is characterized by its high efficiency and rapid reaction kinetics, contributing to reliable quantitative analysis. The benzoylation reaction is typically complete in under one minute at room temperature, which is significantly faster than other common derivatizing agents like dansyl chloride, which may require elevated temperatures and longer reaction times. nih.govnih.gov The resulting benzoylated products are notably stable, capable of being stored for up to six months at -80°C without degradation. chromatographyonline.com

In terms of quantitative performance, methods employing benzoyl chloride derivatization have demonstrated excellent sensitivity and reproducibility. For a wide range of neurochemicals, including catecholamines and amino acids, limits of detection (LOD) are frequently below 10 nM. nih.govdaneshyari.com For specific monoamine neurotransmitters, the LOD can be as low as 0.03–0.2 nM. nih.gov The high sensitivity is partly due to a significant enhancement in analyte signal, with reported increases of over 100-fold for compounds like dopamine after derivatization. chromatographyonline.com This improvement is attributed to the increased hydrophobicity of the derivatives, which enhances ionization efficiency in mass spectrometry. chromatographyonline.com

The reproducibility of the method is also a key feature, with relative standard deviations typically below 10%. nih.govdaneshyari.com Recovery rates for the derivatization and analysis of biogenic amines have been reported to be in the range of 72.8% to 103.4%. researchgate.net The combination of rapid reaction, high stability of derivatives, and excellent sensitivity and reproducibility makes benzoyl chloride a highly efficient reagent for the quantitative analysis of a broad spectrum of biological molecules. chromatographyonline.com

Quantitative Performance of Benzoyl Chloride Derivatization

Parameter Typical Value Compound Class
Reaction Time < 1 minute Amines, Phenols
Derivative Stability Up to 6 months at -80°C General
Limit of Detection (LOD) < 10 nM Neurochemicals
0.03–0.2 nM Monoamine Neurotransmitters
Relative Standard Deviation < 10% Neurochemicals

| Recovery Rates | 72.8% - 103.4% | Biogenic Amines |

Limits of Detection for Selected Benzoylated Amines

Compound Limit of Detection (mg/L)
Methylamine 0.2 - 2.5
Putrescine 0.2 - 2.5
Cadaverine 0.2 - 2.5
Tryptamine 0.2 - 2.5
Spermidine 0.2 - 2.5
Spermine 0.2 - 2.5
Histamine 0.2 - 2.5
Tyramine 0.2 - 2.5
Agmatine 0.2 - 2.5

Data derived from a study on various biogenic amines. researchgate.net

Table of Chemical Compounds Mentioned

Compound Name
Agmatine
Benzoyl Chloride
Borate
Cadaverine
Dansyl chloride
Dopamine
Histamine
Methylamine
Putrescine
Spermidine
Spermine
Tryptamine

Advanced Analytical Characterization of Bansyl Chloride and Its Derivatives

Chromatographic Purity Assessment (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for assessing the purity of bansyl chloride reagents and, more commonly, for the analysis of its derivatives. The derivatization with this compound is a pre-column technique that converts analytes, such as amino acids, into highly fluorescent and UV-absorbing derivatives, enabling their sensitive detection. researchgate.netscribd.com

The purity of the derivatized sample is paramount for accurate quantification. Reversed-phase HPLC (RP-HPLC) is the most frequently employed method for this purpose. The separation is typically achieved on C8 or C18 columns, which effectively separate the nonpolar bansyl derivatives. researchgate.netscribd.com A gradient elution using a binary solvent system, such as acetonitrile (B52724) and water, is often used to resolve a wide range of derivatives within a single analytical run. researchgate.net

Detection of the bansyl derivatives is accomplished using either a UV-Vis detector or a fluorescence detector, the latter offering superior sensitivity. researchgate.netscribd.com For instance, dansyl amino acids exhibit strong UV absorbance at wavelengths around 214 nm, 246 nm, and 325 nm. researchgate.net For fluorescence detection, excitation and emission wavelengths are typically set around 335 nm and 522 nm, respectively, providing a highly sensitive and selective means of analysis. scribd.com The stability of the dansyl moiety also contributes to the robustness and reproducibility of these HPLC methods. researchgate.net

The table below summarizes typical HPLC conditions used for the analysis of bansyl-derived amino acids.

ParameterConditionSource
Column C8 or C18 Reversed-Phase researchgate.netscribd.com
Mobile Phase Acetonitrile/Water Gradient researchgate.net
Detection (UV) 214 nm, 246 nm, 325 nm researchgate.net
Detection (Fluorescence) Excitation: ~335 nm, Emission: ~522 nm scribd.com
Derivatization Pre-column with this compound researchgate.net

Spectroscopic Signatures of Bansyl-Derived Compounds

The formation of a bansyl derivative imparts unique and readily identifiable spectroscopic properties to the target analyte. These signatures are fundamental for both qualitative identification and quantitative analysis. The spectroscopic characteristics arise from the 5-(dimethylamino)naphthalene group of the bansyl moiety.

UV-Visible Spectroscopy: Bansyl derivatives exhibit characteristic absorption maxima in the UV-Vis spectrum. For example, dansyl glycine shows absorption peaks at 214 nm, 246 nm, and 325 nm. researchgate.net The hydrolysis product of this compound, dansyl acid, can be monitored by its absorbance increase at 315 nm. mdpi.com The molar absorptivity at these wavelengths is high, allowing for sensitive detection.

Fluorescence Spectroscopy: The most significant advantage of bansylation is the introduction of a highly fluorescent tag. The dansyl group is inherently fluorescent, and its derivatives exhibit strong emission in the visible region when excited by UV light. researchgate.net For instance, dansyl glycine has an excitation maximum at 324 nm and an emission maximum at 559 nm. researchgate.netscribd.com These properties allow for detection at very low concentrations, often in the picomole range.

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HR-MS) is a powerful tool for confirming the structure of bansyl derivatives. The dansyl moiety not only aids in chromatographic separation but also enhances ionization in liquid chromatography-mass spectrometry (LC-MS) analysis. mdpi.com The precise mass measurement provided by HR-MS confirms the elemental composition of the derivatized molecule. nih.gov In GC-MS analysis, dansyl-derivatized compounds like methamphetamine can exhibit diagnostic molecular ion peaks, which are crucial for confirmation. oup.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C-NMR spectroscopy are invaluable for the structural elucidation of newly synthesized bansyl derivatives. nih.gov The characteristic signals of the aromatic protons and carbons of the naphthalene (B1677914) ring system, as well as the dimethylamino group, provide definitive structural confirmation. For example, in a synthesized dansyl derivative of methoxyamine, the methyl groups of the dimethylamino moiety appear around 2.93 ppm in the 1H-NMR spectrum. nih.gov

The following table summarizes the key spectroscopic data for bansyl derivatives.

Spectroscopic TechniqueKey Signature/ParameterExample (Dansyl Glycine)Source
UV-Visible Absorption Maxima (λmax)214, 246, 325 nm researchgate.net
Fluorescence Excitation/Emission Maxima324 nm / 559 nm researchgate.netscribd.com
Mass Spectrometry Enhanced ionization, Molecular Ion PeakConfirms molecular formula mdpi.comoup.com
NMR Characteristic chemical shiftsProtons of dimethylamino and naphthalene groups nih.gov

Chromatographic Separation Techniques for Resolution of Derivatives

The effective separation of bansyl-derived compounds from a sample matrix is essential for accurate analysis. The choice of chromatographic technique depends on the nature of the analytes and the complexity of the sample.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): As mentioned previously, RP-HPLC is the most widely used technique for the separation of bansyl derivatives. researchgate.net The nonpolar nature of the dansyl group leads to strong retention on hydrophobic stationary phases like C8 and C18. A linear gradient elution, typically with acetonitrile and an aqueous buffer, allows for the separation of a wide range of derivatives with different polarities in a single run. researchgate.netscribd.com This method has been successfully applied to the separation of dansylated amino acids, biogenic amines, and alkaloids. researchgate.netresearchgate.netresearchsolutions.com

Ligand-Exchange Chromatography: For the separation of enantiomers (chiral molecules), ligand-exchange chromatography can be employed. This technique is capable of resolving the D- and L-forms of dansylated amino acids, which is crucial in pharmaceutical and biological studies where stereochemistry plays a vital role. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS): While less common than HPLC, GC-MS can also be used for the analysis of certain bansyl derivatives, particularly for more volatile compounds. Derivatization with this compound can improve the chromatographic behavior and provide a distinct mass spectrum for identification. This has been demonstrated in the analysis of methamphetamine in urine samples. oup.com

The selection of the appropriate separation technique is critical for resolving complex mixtures of bansyl derivatives and achieving the desired analytical sensitivity and selectivity.

Future Directions and Emerging Research Avenues

Innovations in Green Chemistry Approaches for Bansyl Chloride Synthesis

The field of peptide synthesis is increasingly prioritizing sustainability, driving the development of greener methodologies for reagent production and application mdpi.comnih.govrsc.orgrsc.orgnih.gov. While specific green synthesis routes for this compound (CAS 43040-76-2) are not extensively documented, future research could focus on optimizing its production to align with green chemistry principles. This might involve exploring alternative solvent systems, reducing waste generation, employing catalytic methods, or developing more atom-economical synthetic pathways. Current peptide synthesis often relies on solvents like DMF and dichloromethane, which pose environmental and health concerns rsc.orgrsc.org. Innovations in this compound synthesis could aim to minimize or replace these solvents with greener alternatives, such as bio-based solvents or supercritical fluids.

Potential Green Synthesis ParameterCurrent/Traditional Approach (Hypothetical)Greener Approach (Future Direction)Expected Improvement
Solvent UsageHigh volume of organic solvents (e.g., chlorinated solvents)Aqueous or bio-based solvents, solvent-free conditionsReduced environmental impact, lower toxicity
Reagent EfficiencyStoichiometric reagents, potential for hazardous byproductsCatalytic methods, atom-economical reagentsHigher atom economy, reduced waste
Energy ConsumptionHigh-temperature or high-pressure reactionsMild reaction conditions, photocatalysisLower energy footprint
Waste GenerationSignificant byproducts, purification wasteMinimized byproducts, efficient purificationReduced waste disposal burden

Expansion of this compound's Utility in Targeted Metabolomics

Metabolomics, the comprehensive study of small molecules (metabolites) within biological systems, is a rapidly advancing field crucial for understanding biological processes and disease states mdpi.com. While this compound is currently used as a protecting group in peptide synthesis, its chemical structure, featuring a naphthalene (B1677914) core and a reactive sulfonyl chloride group, suggests potential for adaptation into metabolomic applications. Future research could explore modifying this compound to serve as a derivatization agent for specific classes of metabolites, enhancing their detectability or separability in analytical techniques like mass spectrometry or chromatography. Alternatively, labeled this compound derivatives could function as internal standards for quantitative metabolomic analyses.

Potential Metabolomic ApplicationDescription of ApplicationTarget Metabolites/ProcessesAnalytical Technique
Derivatization AgentEnhancing detectability/separation of specific metabolitesAmines, hydroxyl groups, or other functional groups in metabolitesGC-MS, LC-MS
Internal StandardQuantitative analysis of specific metabolitesMetabolites of interest in biological samplesLC-MS/MS, GC-MS/MS
Affinity LabelingProbing metabolic pathways or enzyme activitiesSpecific enzymes or metabolic intermediatesMass Spectrometry, NMR

Computational Chemistry Studies on this compound Reactivity and Selectivity

Understanding the precise reactivity and selectivity of protecting groups is fundamental to optimizing synthetic strategies and designing novel derivatives wikipedia.orgnih.govpeptide.com. Computational chemistry, including methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations, offers powerful tools to investigate reaction mechanisms, predict chemical properties, and guide experimental design. Future research could employ these computational approaches to thoroughly characterize the reaction kinetics and thermodynamics of this compound in various peptide synthesis conditions. Such studies could elucidate its stability, cleavage mechanisms, and potential side reactions, thereby informing the development of improved protecting groups or optimized reaction protocols.

Computational Study TypeObjectivePotential Insights GainedRelevance to this compound
DFT CalculationsReaction mechanism of protection/deprotection, energy barriersUnderstanding reactivity, predicting stability, designing modified groupsOptimizing peptide synthesis, predicting side reactions
Molecular DynamicsSolvent interactions, conformational changes, aggregationSolvation effects, stability in solution, potential for self-assemblyPredicting behavior in different media, understanding solubility
Quantitative Structure-Activity Relationship (QSAR)Correlating structural features with reactivity/selectivityIdentifying key structural elements for desired propertiesDesigning improved protecting groups

Development of Novel Fluorescent Probes based on Bansyl Scaffolds

Fluorescent probes are indispensable tools for biological imaging, sensing, and diagnostics, enabling the visualization and quantification of biomolecules and processes nih.govacs.orgnih.govcaymanchem.com. The this compound molecule, with its naphthalene ring system, possesses a chromophoric structure that could potentially be modified to incorporate or enhance fluorescent properties. Future research could focus on synthesizing this compound derivatives functionalized with fluorophores or by modifying the existing naphthalene core to exhibit desirable fluorescence characteristics (e.g., high quantum yield, specific excitation/emission wavelengths, photostability). Such probes could find applications in tracking peptides within biological systems, monitoring peptide-ligand interactions, or developing biosensors for specific biological analytes.

Scaffold ModificationIntroduced Fluorophore/PropertyPotential ApplicationDetection Method
Naphthalene core functionalizationRhodamine, Fluorescein, Cyanine dyesPeptide labeling, intracellular trackingFluorescence microscopy, flow cytometry
Naphthalene core modificationEnhanced intrinsic fluorescenceBiosensing of enzyme activity, pH sensingFluorescence spectroscopy
Conjugation to peptideFRET pairs (e.g., FAM/DABCYL)Monitoring peptide conformation, protease activityFluorescence resonance energy transfer (FRET)

Interdisciplinary Research at the Interface of Chemistry and Biology

The convergence of chemistry and biology is a hallmark of modern scientific advancement, fostering innovation across diverse fields brandon-russell.comumass.edursc.orgnih.govcbijournal.com. Research involving this compound could expand significantly by integrating with biological disciplines. For instance, its role as a peptide protecting group could be leveraged in developing novel peptide-based therapeutics or diagnostics. Investigating the biological activity of peptides protected or modified with Bansyl-derived moieties could reveal new therapeutic targets or delivery mechanisms. Furthermore, exploring the biocompatibility and potential bioactivity of this compound itself, or its derivatives, could open avenues in biomaterials science or drug delivery systems.

Interdisciplinary AreaResearch ObjectivePotential OutcomeMethodologies Employed
Peptide TherapeuticsDesigning peptides with enhanced stability or targeted delivery using Bansyl modificationsDevelopment of novel peptide drugs for various diseasesPeptide synthesis, in vitro/in vivo biological assays, pharmacokinetics
DiagnosticsCreating peptide-based fluorescent probes for disease biomarkersEarly detection and monitoring of diseasesPeptide synthesis, fluorescence imaging, mass spectrometry
BiomaterialsIncorporating Bansyl-modified peptides into biocompatible scaffoldsDevelopment of advanced biomaterials for tissue engineering or drug releasePolymer chemistry, materials science, cell culture studies
Chemical BiologyStudying the interaction of Bansyl-protected peptides with biological targetsElucidating molecular mechanisms of peptide action, identifying new drug targetsMolecular biology techniques, enzyme assays, structural biology

Compound Name Table

Common NameCAS NumberOther Names/SynonymsPrimary Known Use
This compound43040-76-25-(Dibutylamino)naphthalene-1-sulfonyl ChlorideN-Protecting Agent for Peptide Research
Benzyl (B1604629) Chloride100-44-7α-Chlorotoluene, (Chloromethyl)benzene, Phenylmethyl chlorideChemical intermediate, protecting group introduction
Benzal Chloride98-87-3(Dichloromethyl)benzeneChemical intermediate
Benzenesulfonyl Chloride98-09-9Phenylsulfonyl chlorideReagent, determination of hippuric acid
FmocN/A9-FluorenylmethyloxycarbonylAmino protecting group in SPPS
BocN/Atert-ButyloxycarbonylAmino protecting group in SPPS
tBuN/Atert-ButylSide-chain protecting group in SPPS
MmtN/A4-MethoxytritylCysteine thiol protecting group in SPPS
ivDdeN/A1-(4,4-Dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutylOrthogonal protecting group for Lysine in SPPS
SmocN/A2,7-Disulfo-9-fluorenylmethoxycarbonylWater-compatible protecting group for SPPS
SPQ83907-40-86-methoxy-1-(3-sulfopropyl)-quinolinium, inner saltFluorescent chloride indicator

Q & A

Basic Research Questions

Q. What are the standard laboratory synthesis methods for Bansyl Chloride, and how can researchers ensure reproducibility?

  • This compound is typically synthesized via nucleophilic acyl substitution or Friedel-Crafts acylation, depending on the starting material. For example, reacting the corresponding carboxylic acid with thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions is a common approach . To ensure reproducibility, researchers should:

  • Strictly control reaction temperature and moisture levels to prevent hydrolysis.
  • Document reagent purity (e.g., SOCl₂ should be freshly distilled).
  • Validate product identity using NMR, IR spectroscopy, and melting point analysis.
    • Safety protocols, such as using fume hoods and avoiding water contact, are critical to prevent HCl gas release .

Q. What safety precautions are essential when handling this compound in experimental settings?

  • This compound is corrosive and moisture-sensitive, requiring:

  • Personal Protective Equipment (PPE): Chemical-resistant gloves (e.g., nitrile), safety goggles, and lab coats .
  • Ventilation: Local exhaust ventilation to mitigate inhalation risks .
  • Storage: In airtight containers under inert gas (e.g., nitrogen) to prevent hydrolysis .
    • Immediate neutralization of spills with sodium bicarbonate is recommended .

Q. Which analytical techniques are most reliable for characterizing this compound purity and stability?

  • Purity Analysis:

  • Titration: Quantify active chloride content via argentometric methods.
  • Chromatography: HPLC with UV detection to identify hydrolytic byproducts .
    • Stability Monitoring:
  • Track hydrolysis rates using FT-IR to detect carboxylic acid formation under varying humidity/temperature conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields or byproduct profiles for this compound syntheses?

  • Systematic review methodologies (e.g., PRISMA guidelines) should be applied to assess experimental variables:

  • Compare reagent stoichiometry, catalyst purity, and reaction duration across studies .
  • Replicate disputed experiments under controlled conditions, isolating variables like solvent polarity or temperature .
    • Advanced techniques like mass spectrometry can identify trace byproducts missed in earlier studies .

Q. What strategies optimize this compound’s reactivity in novel derivatization reactions while minimizing degradation?

  • Reaction Design:

  • Use aprotic solvents (e.g., dichloromethane) to suppress hydrolysis.
  • Incorporate scavengers (e.g., molecular sieves) to absorb generated HCl .
    • Catalysis:
  • Test Lewis acids (e.g., AlCl₃) to enhance acylation efficiency in electron-deficient substrates .
    • Kinetic Studies:
  • Perform real-time monitoring via Raman spectroscopy to optimize reaction quenching points .

Q. How do environmental factors (e.g., humidity, light) influence this compound’s degradation pathways, and how can these be modeled?

  • Degradation Mechanisms:

  • Hydrolysis generates HCl and the corresponding carboxylic acid, accelerated by moisture .
  • Photodegradation studies under UV-Vis light can quantify radical byproducts .
    • Predictive Modeling:
  • Use Arrhenius equations to model temperature-dependent hydrolysis rates.
  • Computational tools (e.g., DFT simulations) predict reactive intermediates under varying conditions .

Methodological Considerations

  • Experimental Documentation: Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail synthetic procedures, including raw data in supplementary materials .
  • Data Contradiction Analysis: Employ meta-analytical frameworks to harmonize disparate findings, citing systematic review protocols .
  • Ethical Compliance: Adhere to institutional safety standards (e.g., OSHA 29 CFR 1910.132) for PPE and waste disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.